(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid, also known as (E)-3-Fluoro-4-((3-fluorobenzyl)oxy)phenylacrylic acid, is an organic compound belonging to the family of phenylacrylic acids. It is a colorless solid with the chemical formula C14H10F2O2. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antimicrobial agents. This compound has also been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Metal Complex Synthesis
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid (L1) is used in synthesizing metal complexes. For instance, complexes like [Mn{sub 3}(L1){sub 6}(L2){sub 2}].H{sub 2}O.CH{sub 3}CN (1), [Zn{sub 2}(L1){sub 4}(L3)]{sub n} (2), [Mn(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (3), and [Co(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (4) have been synthesized. These complexes are significant for studying halogen-halogen interactions, particularly fluoro-fluoro contact. They also exhibit variable-temperature magnetic measurements indicating antiferromagnetic interactions in certain metal ions (Liu, Liu, & Li, 2011).
Optoelectronic Properties
This chemical is important in the study of optoelectronic properties of similar molecules. For example, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been researched for its structural, optoelectronic, and thermodynamic properties. These properties are crucial for applications in nonlinear optical materials, as indicated by its dipole moment, polarizability, and hyperpolarizability measurements (Fonkem et al., 2019).
Corrosion Inhibition
(E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, another related compound, has been utilized to form self-assembled films on iron surfaces for corrosion protection. The films formed from this compound demonstrated significant inhibition abilities against iron corrosion, indicating its potential in materials protection (Zhang, Chen, Li, & Le, 2009).
Drug Release and
Polymeric ApplicationsThe compound has applications in drug release studies and polymer science. For instance, in a study involving polymeric hydrogels, a novel crosslinker was synthesized using a related compound, (E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate (AMA). This study explored the drug-releasing behavior from the hydrogels, showing that the release rate was dependent on various factors like crosslinking density and drug loading percentage. This research is pivotal for the development of advanced drug delivery systems (Arun & Reddy, 2005).
Synthesis of Amphiphilic Copolymers
In another study, amphiphilic narrow dispersed copolymers of acrylic acid and fluoroalkyl acrylates were synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization. This process, which involved the use of dibenzyl trithiocarbonate in DMF solution, led to the formation of triblock copolymers in various media, demonstrating the compound's utility in creating core–shell particles and microstructured polymer films (Serkhacheva et al., 2017).
Design of Histone Deacetylase Inhibitors
(E)-3-(4-(substituted)-phenyl)acrylic acids have been designed and synthesized as potential histone deacetylase inhibitors and cytotoxic agents. Such compounds exhibited significant inhibitory activity against specific cancer cell lines, highlighting their potential in cancer therapy (Abdel-Atty et al., 2014).
properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNYRRFIRMCOC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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